molecular formula C22H19NO3 B4776057 2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B4776057
M. Wt: 345.4 g/mol
InChI Key: ZCNVZAQYODCXLM-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenoxy group and a phenylcarbonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-aminobenzophenone under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenylcarbonyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenoxy)-3-[(3-phenylpropyl)amino]-2-propanol hydrochloride
  • 2-methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

2-(2-methylphenoxy)-N-[3-(phenylcarbonyl)phenyl]acetamide is unique due to its specific structural features, such as the combination of a 2-methylphenoxy group and a phenylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-benzoylphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-16-8-5-6-13-20(16)26-15-21(24)23-19-12-7-11-18(14-19)22(25)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNVZAQYODCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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